molecular formula C18H15ClN2O3 B5676279 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione

Cat. No. B5676279
M. Wt: 342.8 g/mol
InChI Key: AJWPKQMJHXBCLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione involves multi-step organic reactions. Nguyen and Dai (2023) outlined a method for preparing pyrrolidine-2,3-dione derivatives, indicating the interest and complexity in synthesizing such compounds. The process often includes three-component reactions, Dieckmann cyclization, and acylation steps, highlighting the compound's elaborate synthetic route (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione can be determined using techniques such as 1D and 2D NMR, X-ray diffraction (XRD), and high-resolution mass spectrometry (HRMS). For example, Silaichev et al. (2011) utilized XRD to confirm the structure of related pyrrole-2,3-dione derivatives, demonstrating the applicability of these techniques in elucidating complex molecular architectures (Silaichev et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione derivatives includes participation in various organic reactions, such as cycloadditions and acylation. Jones et al. (1990) discussed the acylation of similar pyrrolidine-2,4-diones, highlighting the compound's versatility in chemical transformations (Jones et al., 1990).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, including solubility in organic solvents, melting points, and optical properties. Zhang and Tieke (2008) provided insights into the solubility and fluorescence of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, reflecting the impact of structural features on physical characteristics (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability, are crucial for understanding the compound's behavior in different environments. For instance, the synthesis and properties of related pyrrolo[3,4-c]pyrrole derivatives by Mitsumoto and Nitta (2004) reveal how modifications in the molecular structure affect their chemical stability and reactivity (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

3-chloro-1-(2-methoxyphenyl)-4-(3-methylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-6-5-7-12(10-11)20-16-15(19)17(22)21(18(16)23)13-8-3-4-9-14(13)24-2/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWPKQMJHXBCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2-methoxyphenyl)-4-(3-methylanilino)pyrrole-2,5-dione

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